Methyl 5-methyl-1H-indole-4-carboxylate is a chemical compound classified under the indole derivatives, which are notable for their diverse biological activities. This compound is characterized by the presence of a methyl group at the 5-position of the indole ring and a carboxylate functional group, making it an important building block in organic synthesis and medicinal chemistry.
The compound can be synthesized from various starting materials, including indole derivatives and carboxylic acids. Its chemical structure allows it to participate in multiple synthetic pathways, making it a versatile intermediate in organic synthesis. The compound is cataloged with the CAS number 1360902-02-8 and has been referenced in various chemical databases and publications .
Methyl 5-methyl-1H-indole-4-carboxylate belongs to the class of indoles and derivatives, which are organic compounds containing a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This classification highlights its relevance in both organic chemistry and pharmacology, where indoles are often associated with various biological activities .
The synthesis of methyl 5-methyl-1H-indole-4-carboxylate can be achieved through several methods, including:
The reaction conditions typically involve refluxing the reactants in suitable solvents such as dichloromethane or ethanol, with yields varying based on the specific method used. Optimization of reaction parameters such as temperature, time, and catalyst concentration is crucial for maximizing yield and purity.
The molecular formula for methyl 5-methyl-1H-indole-4-carboxylate is , with a molecular weight of approximately 189.22 g/mol. The structure features:
The structural representation can be depicted using SMILES notation: COC(=O)C1=C(C)C=CC2=C1C=CN2
.
The compound's IUPAC name is methyl 5-methyl-1H-indole-4-carboxylate, and it has a unique InChIKey: WEAXQUBYRSEBJD-UHFFFAOYSA-N
. This data is essential for identification in chemical databases .
Methyl 5-methyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining selectivity and yield.
The mechanism by which methyl 5-methyl-1H-indole-4-carboxylate exerts its effects, particularly in biological systems, often involves interactions with various enzymes or receptors. For instance:
This interaction typically occurs through binding at specific active sites or allosteric sites on target proteins, influencing downstream signaling cascades .
Research indicates that indole derivatives like methyl 5-methyl-1H-indole-4-carboxylate possess significant biological activities, which can be quantitatively assessed through assays measuring enzyme activity or cellular responses.
Methyl 5-methyl-1H-indole-4-carboxylate is generally characterized by:
Key chemical properties include:
Safety data indicates potential hazards such as skin irritation and respiratory issues upon exposure .
Methyl 5-methyl-1H-indole-4-carboxylate finds applications primarily in scientific research:
Methyl 5-methyl-1H-indole-4-carboxylate is synthesized through multi-step functionalization of the indole nucleus. The most established approach begins with Fischer indole synthesis or transition-metal-catalyzed coupling to construct the indole core, followed by sequential derivatization. Key steps include:
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Fischer Indole Synthesis | Phenylhydrazines + Ketones/H₂SO₄ | 60–70 | Low regioselectivity |
Sequential Alkylation | NaH/CH₃I, then esterification | 65–75 | Polyalkylation side products |
One-Pot Reductive Annulation | Pd(OAc)₂, CO, PPh₃/acetonitrile, 90°C | 85–91 | High-pressure equipment |
A high-yielding alternative leverages palladium-catalyzed reductive cyclization. As demonstrated for methyl indole-4-carboxylate synthesis [3]:
Industrial-scale production emphasizes continuous-flow reactors to enhance efficiency and safety. Key optimizations include:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0